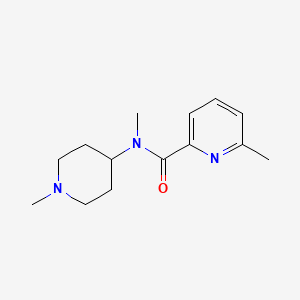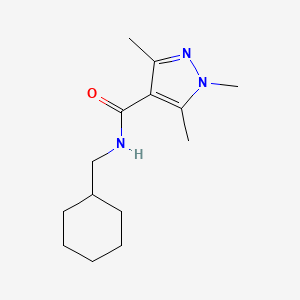
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as CTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMP is a pyrazole derivative that has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the inhibition of the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This property makes N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide a potential candidate for the treatment of ADHD and other psychiatric disorders. In cancer research, N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide induces apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide depend on the dose and duration of exposure. In general, N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function and attention. In cancer research, N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide induces apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for scientific research.
However, one of the limitations of using N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its potential toxicity, which can lead to adverse effects on cell viability and function. Additionally, the effects of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide may vary depending on the type of cells used in the experiment, which can limit its applicability in certain research areas.
Zukünftige Richtungen
There are several future directions for the research on N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide-based drugs for the treatment of ADHD and other psychiatric disorders. Another potential direction is the development of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide-based anticancer drugs. Additionally, further research is needed to understand the potential toxicity of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide and its effects on different cell types. Finally, the development of new synthesis methods for N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide may lead to improved efficiency and cost-effectiveness.
Conclusion
In conclusion, N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide is relatively simple, and it has been extensively studied for its pharmacological properties. N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide has shown promising results in various scientific research studies, including in neuroscience and cancer research. However, further research is needed to fully understand the potential applications and limitations of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide involves several steps, including the reaction of cyclohexylmethylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through chromatography to obtain pure N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide. The synthesis method of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This property makes N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
In cancer research, N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This property makes N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10-13(11(2)17(3)16-10)14(18)15-9-12-7-5-4-6-8-12/h12H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZDUXARLMDUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
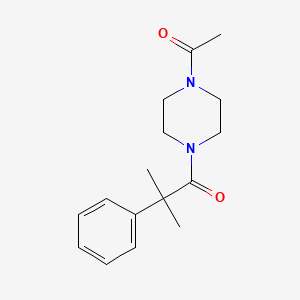
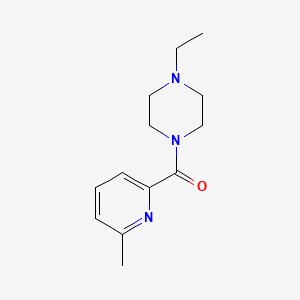

![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
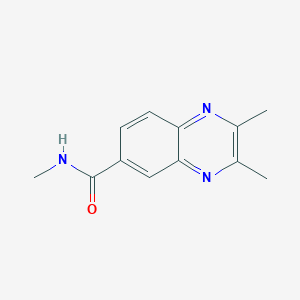

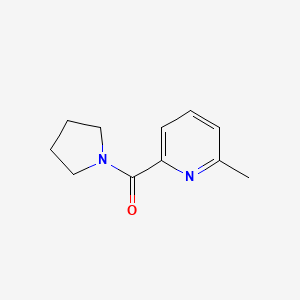
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
